(E)-11-methyldodec-2-enoic acid
(E)-11-methyldodec-2-enoic acid
Both prokaryotes and eukaryotes depend on small signalling molecules for cell-cell communication. trans-Δ2-11-methyl-Dodecenoic acid is the conformational isomer of cis-Δ2-11-methyl-dodecenoic acid, a diffusible signal factor (DSF) in extracellular microbial and fungal communication systems. In a DSF bioassay, the minimum concentration of cis-Δ2-11-methyl-dodecenoic acid required for induction of a DSF biosensor was about 0.5 µM, which is 200-fold lower than that of trans-Δ2-11-methyl-dodecenoic acid and 20,000-fold lower than that of the corresponding saturated fatty acid (11-methyl-dodecanoic acid).
Both prokaryotes and eukaryotes depend on small signalling molecules for cell-cell communication. trans-Δ In a DSF bioassay, the minimum concentration of cis-Δ2-11-methyl-dodecenoic acid required for induction of a DSF biosensor was about 0.5 µM, which is 200-fold lower than that of trans-Δ2-11-methyl-dodecenoic acid and 20,000-fold lower than that of the corresponding saturated fatty acid (11-methyl-dodecanoic acid).
Both prokaryotes and eukaryotes depend on small signalling molecules for cell-cell communication. trans-Δ In a DSF bioassay, the minimum concentration of cis-Δ2-11-methyl-dodecenoic acid required for induction of a DSF biosensor was about 0.5 µM, which is 200-fold lower than that of trans-Δ2-11-methyl-dodecenoic acid and 20,000-fold lower than that of the corresponding saturated fatty acid (11-methyl-dodecanoic acid).
Brand Name:
Vulcanchem
CAS No.:
677354-24-4
VCID:
VC20850107
InChI:
InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+
SMILES:
CC(C)CCCCCCCC=CC(=O)O
Molecular Formula:
C13H24O2
Molecular Weight:
212.33 g/mol
(E)-11-methyldodec-2-enoic acid
CAS No.: 677354-24-4
Cat. No.: VC20850107
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Both prokaryotes and eukaryotes depend on small signalling molecules for cell-cell communication. trans-Δ2-11-methyl-Dodecenoic acid is the conformational isomer of cis-Δ2-11-methyl-dodecenoic acid, a diffusible signal factor (DSF) in extracellular microbial and fungal communication systems. In a DSF bioassay, the minimum concentration of cis-Δ2-11-methyl-dodecenoic acid required for induction of a DSF biosensor was about 0.5 µM, which is 200-fold lower than that of trans-Δ2-11-methyl-dodecenoic acid and 20,000-fold lower than that of the corresponding saturated fatty acid (11-methyl-dodecanoic acid). Both prokaryotes and eukaryotes depend on small signalling molecules for cell-cell communication. trans-Δ In a DSF bioassay, the minimum concentration of cis-Δ2-11-methyl-dodecenoic acid required for induction of a DSF biosensor was about 0.5 µM, which is 200-fold lower than that of trans-Δ2-11-methyl-dodecenoic acid and 20,000-fold lower than that of the corresponding saturated fatty acid (11-methyl-dodecanoic acid). |
|---|---|
| CAS No. | 677354-24-4 |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | (E)-11-methyldodec-2-enoic acid |
| Standard InChI | InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+ |
| Standard InChI Key | SNTXNGAQYNSTHI-PKNBQFBNSA-N |
| Isomeric SMILES | CC(C)CCCCCCC/C=C/C(=O)O |
| SMILES | CC(C)CCCCCCCC=CC(=O)O |
| Canonical SMILES | CC(C)CCCCCCCC=CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator